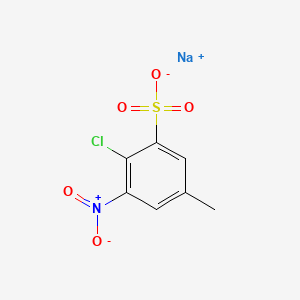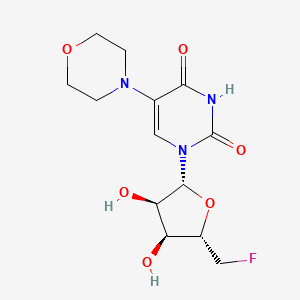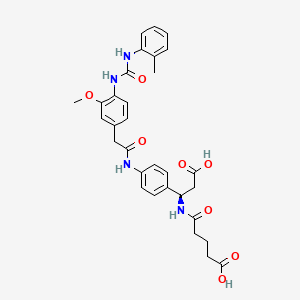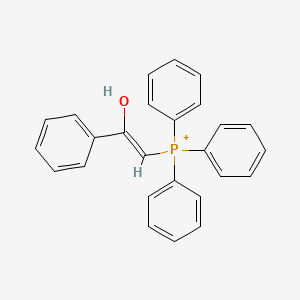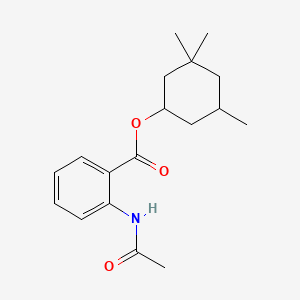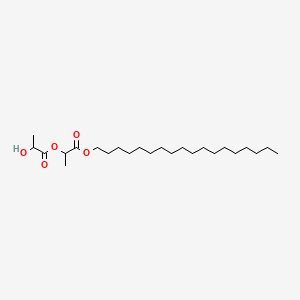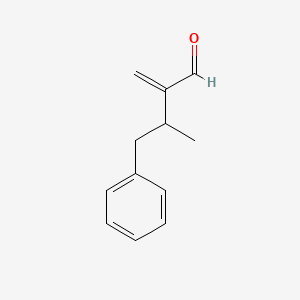
beta-Methyl-alpha-methylenephenylbutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Methyl-alpha-methylenephenylbutyraldehyde: is an organic compound with the molecular formula C12H14O and a molecular weight of 174.23896 g/mol It is known for its unique structure, which includes a phenyl group, a methylene group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-alpha-methylenephenylbutyraldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with a suitable methyl ketone, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Methyl-alpha-methylenephenylbutyraldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the aldehyde group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: beta-Methyl-alpha-methylenephenylbutyraldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving aldehydes. Its reactivity with biological molecules makes it a useful tool in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of complex molecules .
Mechanism of Action
The mechanism by which beta-Methyl-alpha-methylenephenylbutyraldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and chemical modification of biomolecules .
Comparison with Similar Compounds
- alpha-Methyl-beta-methylenephenylbutyraldehyde
- beta-Methyl-alpha-methylenephenylpropionaldehyde
- beta-Methyl-alpha-methylenephenylacetaldehyde
Comparison: beta-Methyl-alpha-methylenephenylbutyraldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
83498-24-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-2-methylidene-4-phenylbutanal |
InChI |
InChI=1S/C12H14O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
PRDOJPUIJUBMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



